4-Aminophenylboronic acid hydrochloride

Catalog No.
S671868
CAS No.
80460-73-7
M.F
C6H9BClNO2
M. Wt
173.41 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Aminophenylboronic acid hydrochloride

CAS Number

80460-73-7

Product Name

4-Aminophenylboronic acid hydrochloride

IUPAC Name

(4-aminophenyl)boronic acid;hydrochloride

Molecular Formula

C6H9BClNO2

Molecular Weight

173.41 g/mol

InChI

InChI=1S/C6H8BNO2.ClH/c8-6-3-1-5(2-4-6)7(9)10;/h1-4,9-10H,8H2;1H

InChI Key

QBYGJJSFMOVYOA-UHFFFAOYSA-N

SMILES

B(C1=CC=C(C=C1)N)(O)O.Cl

Canonical SMILES

B(C1=CC=C(C=C1)N)(O)O.Cl

Development of Sensors:

-APBA plays a role in developing various types of sensors due to its ability to bind with specific molecules. Here are some examples:

  • Sugar sensors: By incorporating 4-APBA into a modified reduced graphene composite material, researchers can create a sensor for detecting sugars like fructose in fruit juices. []

Electrode modification:

4-APBA can be used to modify carbon electrodes, enhancing their ability to detect specific chemicals. For instance, electrodes modified with 4-APBA show improved detection of nicotinamide adenine dinucleotide (NADH) and hydrogen peroxide (H2O2). []

Development of carbon dot sensors:

4-APBA can be used in the synthesis of carbon dot sensors containing boron, nitrogen, and sulfur. These sensors exhibit high selectivity for detecting ascorbic acid (vitamin C). []

4-Aminophenylboronic acid hydrochloride is a boronic acid derivative with the chemical formula C₆H₉BClNO₂ and a molecular weight of approximately 173.41 g/mol. It is recognized for its role in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki coupling reactions. This compound features an amino group and a boronic acid moiety, making it valuable in various chemical applications, including medicinal chemistry and materials science .

  • Suzuki Coupling Reaction: This compound is often utilized as a coupling partner in the Suzuki reaction, where it reacts with aryl halides to form biaryl compounds. This reaction is facilitated by palladium catalysts and is significant in the synthesis of complex organic molecules .
  • Formation of Boronic Esters: The compound can react with alcohols to form boronic esters, which are useful intermediates in organic synthesis .
  • Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for various substitution reactions with electrophiles, further expanding its utility in synthetic chemistry .

Research indicates that 4-Aminophenylboronic acid hydrochloride exhibits biological activity, particularly in the inhibition of certain enzymes. Its boronic acid functionality allows it to interact with serine proteases and other enzymes that utilize serine residues. This interaction may lead to potential applications in drug development, especially for diseases where enzyme inhibition is beneficial .

Several methods exist for synthesizing 4-Aminophenylboronic acid hydrochloride:

  • Direct Boronation: The compound can be synthesized by the direct reaction of aniline derivatives with boron reagents under specific conditions.
  • Reduction of Nitro Compounds: Starting from 4-nitrophenylboronic acid, reduction via catalytic hydrogenation or other reducing agents can yield 4-Aminophenylboronic acid hydrochloride .
  • Hydrochloric Acid Treatment: The hydrochloride form can be obtained by treating 4-Aminophenylboronic acid with hydrochloric acid, which enhances its solubility and stability for various applications .

4-Aminophenylboronic acid hydrochloride has diverse applications:

  • Organic Synthesis: It serves as a crucial building block in the synthesis of pharmaceuticals and agrochemicals.
  • Material Science: The compound is employed in creating advanced materials, including sensors and polymers due to its ability to form stable complexes with various substrates .
  • Biochemical Research: It is used as a tool in biochemical assays to study enzyme activity and interactions due to its inhibitory properties against specific enzymes .

Studies have shown that 4-Aminophenylboronic acid hydrochloride interacts with various biological molecules, particularly proteins. Its ability to form reversible covalent bonds with diols makes it useful in studying glycoproteins and other biomolecules that contain sugar moieties. This property has implications for drug design and understanding cellular processes involving carbohydrate recognition .

Several compounds share structural similarities with 4-Aminophenylboronic acid hydrochloride. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
4-BoronoanilineC₆H₈BNO₂Lacks the hydrochloride component; used similarly in coupling reactions.
Phenylboronic AcidC₆H₅BO₂Simpler structure; used primarily for sensor applications.
3-Aminophenylboronic AcidC₆H₈BNO₂Similar reactivity but different positional isomerism affecting selectivity in reactions.

Uniqueness of 4-Aminophenylboronic Acid Hydrochloride

The unique combination of an amino group and a boronic acid moiety distinguishes 4-Aminophenylboronic acid hydrochloride from other compounds. Its ability to participate effectively in Suzuki couplings while also serving as an enzyme inhibitor makes it particularly valuable in both synthetic chemistry and biological research contexts .

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

4

Exact Mass

173.0414864 g/mol

Monoisotopic Mass

173.0414864 g/mol

Heavy Atom Count

11

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (86.36%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (13.64%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (13.64%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (13.64%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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